molecular formula C9H18ClN3O3 B2764536 Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate hydrochloride CAS No. 2055839-99-9

Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate hydrochloride

Cat. No.: B2764536
CAS No.: 2055839-99-9
M. Wt: 251.71
InChI Key: SSXQKHPHJTUIOP-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate hydrochloride is a synthetic compound characterized by a central azetidine ring, a four-membered nitrogen-containing heterocycle. This compound is notable for its diverse functional groups, including a tert-butyl group, an amine group, a carboxamide group, and a carboxylic acid group linked through an ester linkage. The hydrochloride salt form indicates the presence of a chloride ion to balance the positive charge of the protonated amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate hydrochloride typically involves the protection of amino functions using tert-butyl carbamate (Boc) groups. The process begins with the formation of tert-butyl carbamate from tert-butyl alcohol and phosgene or di-tert-butyl dicarbonate (Boc2O). The protected amine is then subjected to cyclization reactions to form the azetidine ring .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of catalysts and solvents to facilitate the reactions and purification steps such as crystallization and recrystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: The ester linkage between the tert-butyl group and the carboxylic acid group is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.

    Deprotonation: The amine group can act as a base and accept a proton, resulting in a deprotonated form with different chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include acids (e.g., hydrochloric acid) for hydrolysis and bases (e.g., sodium hydroxide) for deprotonation. The reactions are typically conducted under controlled temperatures and pH conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include the corresponding carboxylic acids and deprotonated amine derivatives, which can further participate in additional chemical transformations.

Scientific Research Applications

Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate hydrochloride has diverse applications in scientific research due to its unique structure:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s ability to form hydrogen bonds and participate in ionic interactions makes it useful in studying biological processes and developing novel drugs.

    Medicine: Its potential biological activity is explored in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate hydrochloride involves its interaction with molecular targets through hydrogen bonding, ionic interactions, and covalent bond formation. The azetidine ring and functional groups contribute to its biological activity by facilitating these interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Similar in structure but with a hydroxymethyl group instead of an amino group.

    tert-Butyl 3-amino-3-(aminocarbonyl)-1-azetidinecarboxylate: Similar but lacks the hydrochloride salt form.

Uniqueness

Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate hydrochloride is unique due to its combination of functional groups and the presence of the hydrochloride salt, which enhances its solubility and reactivity in various chemical and biological contexts.

Properties

IUPAC Name

tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3.ClH/c1-8(2,3)15-7(14)12-4-9(11,5-12)6(10)13;/h4-5,11H2,1-3H3,(H2,10,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXQKHPHJTUIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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